2,6-Dimethyl-4-Hydroxypyridine
Overview
Description
2,6-Dimethyl-4-Hydroxypyridine is a heterocyclic organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that pyridine derivatives, to which this compound belongs, can interact with a wide variety of biological targets, ranging from enzymes to receptors .
Mode of Action
It’s known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity . This suggests that the compound may interact with its targets through the nitrogen atom in its pyridine ring.
Biochemical Pathways
It’s known that pyridine derivatives can affect a variety of biochemical pathways due to their wide range of potential targets . For instance, some pyridine derivatives are known to be involved in the synthesis of important coenzymes like nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability .
Result of Action
Given the wide range of potential targets and pathways that pyridine derivatives can affect, it’s likely that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that the compound should be stored under an inert atmosphere at room temperature for optimal stability . This suggests that the compound’s action and stability could be influenced by factors such as temperature and the presence of oxygen.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
Pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-Hydroxypyridine typically involves the reaction of dehydroacetic acid with ammonia in the presence of N,N-Dimethylformamide (DMF). The reaction mixture is allowed to stand at room temperature for 10 hours, followed by heating and refluxing for 14 hours. The product is then isolated by vacuum filtration and dried .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-Hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2,6-Dimethyl-4-aminopyridine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 2,6-Dimethyl-4-pyridone.
Reduction: 2,6-Dimethyl-4-aminopyridine.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
2,6-Dimethyl-4-Hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used as a feed additive to promote growth and prevent diseases in animals.
Comparison with Similar Compounds
- 2,6-Dimethyl-4-aminopyridine
- 2,6-Dimethyl-4-pyridone
- 4-Hydroxy-2,6-lutidine
Comparison: 2,6-Dimethyl-4-Hydroxypyridine is unique due to the presence of both methyl groups and a hydroxyl group, which confer specific chemical and biological properties. Compared to its analogs, it exhibits distinct reactivity patterns and biological activities. For instance, while 2,6-Dimethyl-4-aminopyridine is primarily used in organic synthesis, this compound has broader applications in biology and medicine .
Properties
IUPAC Name |
2,6-dimethyl-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFLUMTYHBEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929234 | |
Record name | 2,6-Dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-44-6, 7516-31-6 | |
Record name | 2,6-Dimethyl-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13603-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Pyridinone, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-4-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13603-44-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,6-Dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylpyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIMETHYL-4-PYRIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JKJ9S198 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different tautomeric forms of 2,6-Dimethyl-4-Hydroxypyridine observed in the solid state?
A: this compound can exist in two tautomeric forms: the pyridone (oxo) form and the pyridinol (hydroxy) form. Interestingly, research has shown that the specific tautomer present in the solid state can be influenced by the presence of other substituents on the pyridine ring. For example, 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine exists in the pyridone form [], while tetrachloro-4-hydroxypyridine exists as the pyridinol tautomer []. This highlights the impact of substituents on the molecule's preferred tautomeric state in the solid phase.
Q2: Can you describe an efficient synthetic route for 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine?
A: A two-step synthesis of 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine (VII) has been reported []. First, Dehydroacetic acid (I) is reacted with aqueous ammonia to yield this compound (VI). Subsequently, compound VI undergoes chlorination to produce the final product, compound VII. The study investigating this synthesis also identified optimal conditions for each step, including reactant ratios, solvent systems, and pH adjustments for efficient product isolation [].
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